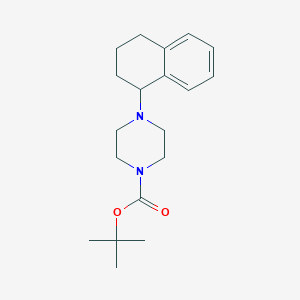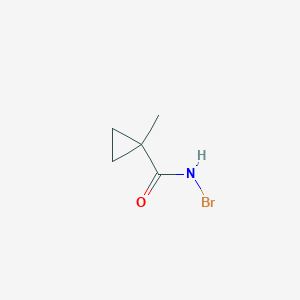
N-bromo-1-methylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-bromo-1-methylcyclopropane-1-carboxamide is a chemical compound known for its unique structure and reactivity It features a cyclopropane ring substituted with a bromine atom and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-bromo-1-methylcyclopropane-1-carboxamide typically involves the bromination of 1-methylcyclopropane-1-carboxamide. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Analyse Chemischer Reaktionen
Types of Reactions: N-bromo-1-methylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Cyclization Reactions: Intramolecular reactions can lead to the formation of bicyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide in aprotic solvents.
Cyclization Reactions: Mild bases like sodium hydride in the presence of crown ethers.
Major Products Formed:
Nucleophilic Substitution: Corresponding substituted cyclopropane derivatives.
Elimination Reactions: Alkenes.
Cyclization Reactions: Bicyclic compounds such as 3-azabicyclo[3.1.0]hexan-2-one.
Wissenschaftliche Forschungsanwendungen
N-bromo-1-methylcyclopropane-1-carboxamide is utilized in various scientific research fields:
Organic Synthesis: As a building block for synthesizing complex molecules.
Medicinal Chemistry: Potential precursor for bioactive compounds.
Material Science: Used in the development of novel polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-bromo-1-methylcyclopropane-1-carboxamide involves its reactivity towards nucleophiles and bases. The bromine atom acts as a leaving group, facilitating nucleophilic substitution and elimination reactions. The cyclopropane ring’s strain energy also contributes to its reactivity, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
- N-bromo-1-phenylcyclopropane-1-carboxamide
- N-bromo-1-ethylcyclopropane-1-carboxamide
- N-bromo-1-isopropylcyclopropane-1-carboxamide
Uniqueness: N-bromo-1-methylcyclopropane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs. The presence of the methyl group influences its steric and electronic properties, making it a valuable compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C5H8BrNO |
|---|---|
Molekulargewicht |
178.03 g/mol |
IUPAC-Name |
N-bromo-1-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C5H8BrNO/c1-5(2-3-5)4(8)7-6/h2-3H2,1H3,(H,7,8) |
InChI-Schlüssel |
LEWDYKXIFXCFSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1)C(=O)NBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


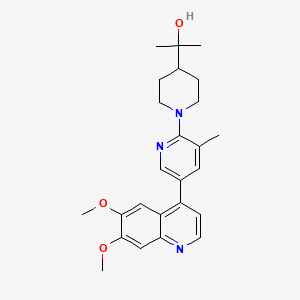
![1-(2-Methoxyethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B13881951.png)
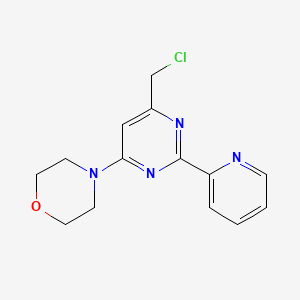
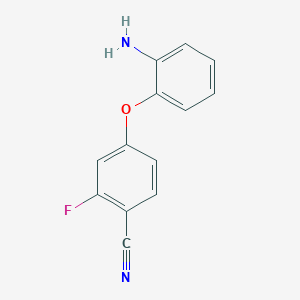
![Methyl 4-chloro-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13881960.png)
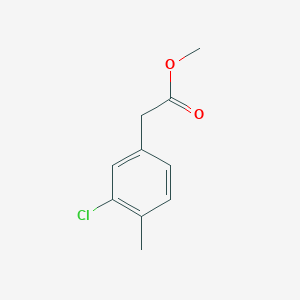
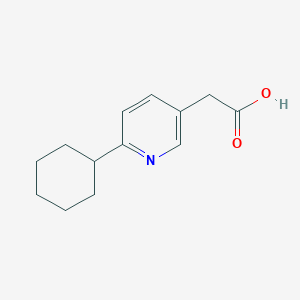
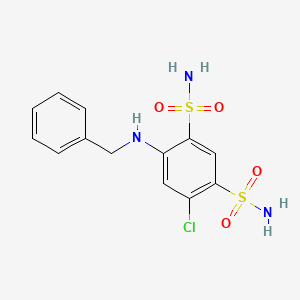
![Methyl 4-chloro-5-iodo-2-[[2-(1,2,4-triazol-1-yl)acetyl]amino]benzoate](/img/structure/B13881981.png)
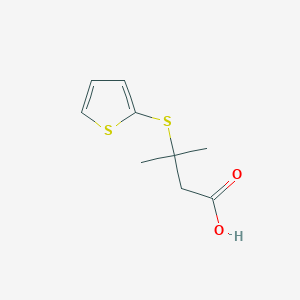
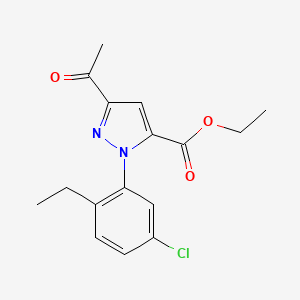
![4-(Piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13882000.png)

